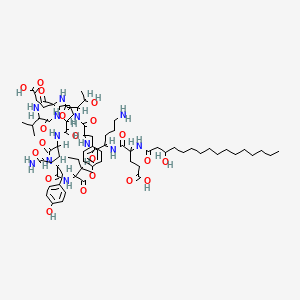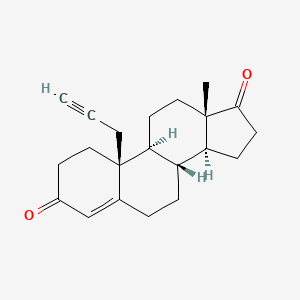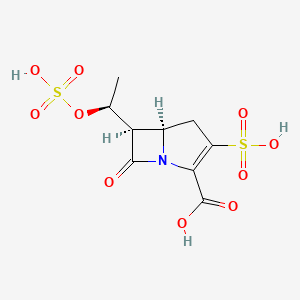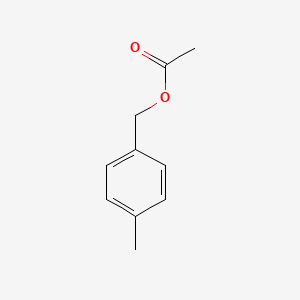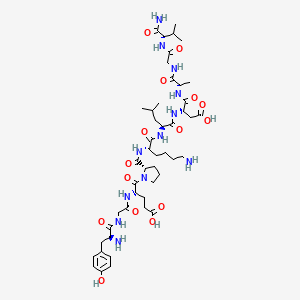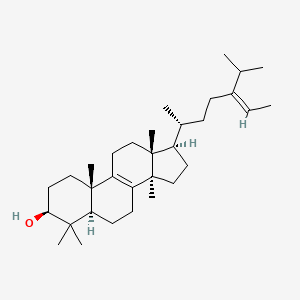![molecular formula C27H34O10 B1678971 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) CAS No. 90409-78-2](/img/structure/B1678971.png)
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
描述
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a biodegradable polymer used as a matrix for local delivery of carmustine, a chemotherapy drug. It is commonly known for its application in the Gliadel® wafer, which is implanted in the brain to treat malignant gliomas. The polymer slowly degrades, releasing carmustine directly into the brain, bypassing the blood-brain barrier .
准备方法
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a random copolymer of poly[1,3-bis(carboxyphenoxy)propane-co-sebacic-acid] in a 20:80 ratio. The synthesis involves the polymerization of 1,3-bis(carboxyphenoxy)propane and sebacic acid under specific conditions . Industrial production methods include the formation of preformed implants or in situ forming implants, which are then loaded with carmustine .
化学反应分析
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) undergoes hydrolysis, which is the primary reaction leading to its biodegradation. This reaction is facilitated by the presence of water in the biological environment, resulting in the gradual release of carmustine . The major product formed from this reaction is the carmustine drug, which is then available for therapeutic action .
科学研究应用
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) has significant applications in the medical field, particularly in the treatment of brain tumors. The Gliadel® wafer, which contains 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) and carmustine, has been shown to improve survival rates in patients with malignant gliomas . The polymer’s ability to bypass the blood-brain barrier and deliver chemotherapy directly to the tumor site makes it a valuable tool in oncology . Additionally, 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is being explored for other localized drug delivery systems .
作用机制
The mechanism of action of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) involves its gradual degradation in the brain, releasing carmustine over time. Carmustine exerts its effects by alkylating and cross-linking DNA and RNA strands, thereby interfering with the replication and transcription processes in cancer cells . This leads to cell death and a reduction in tumor size .
相似化合物的比较
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is unique due to its specific copolymer composition and its application in localized drug delivery systems. Similar compounds include other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(orthoester) polymers . 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)’s ability to deliver carmustine directly to the brain sets it apart from these other polymers .
属性
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNJRBSXBYXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238165 | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90409-78-2 | |
| Record name | Polifeprosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polifeprosan 20 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polifeprosan 20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


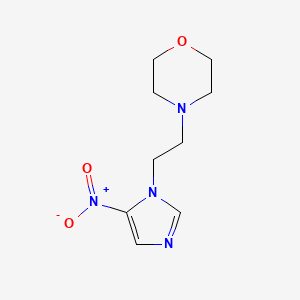
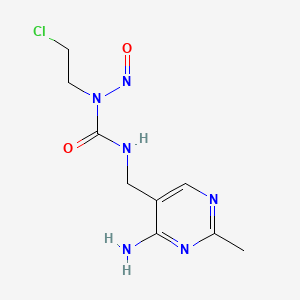
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)
